molecular formula C9H22N2OSi B062142 (2S)-2-(methoxymethyl)-N-trimethylsilylpyrrolidin-1-amine CAS No. 161401-36-1

(2S)-2-(methoxymethyl)-N-trimethylsilylpyrrolidin-1-amine

Cat. No.: B062142
CAS No.: 161401-36-1
M. Wt: 202.37 g/mol
InChI Key: HPCBNKFOXCCWJZ-VIFPVBQESA-N
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Description

The compound (2S)-2-(methoxymethyl)-N-trimethylsilylpyrrolidin-1-amine is a chiral pyrrolidine derivative characterized by a methoxymethyl group at the C2 position and a trimethylsilyl (TMS) group attached to the nitrogen atom. Its stereochemistry at the C2 position is specified as (S)-configuration, which is critical for its reactivity and interactions in asymmetric synthesis. The TMS group enhances steric bulk and modulates electronic properties, making it valuable in organocatalysis and pharmaceutical intermediates .

Properties

IUPAC Name

(2S)-2-(methoxymethyl)-N-trimethylsilylpyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2OSi/c1-12-8-9-6-5-7-11(9)10-13(2,3)4/h9-10H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCBNKFOXCCWJZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCCN1N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369340
Record name SBB017513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161401-36-1
Record name (2S)-2-(Methoxymethyl)-N-(trimethylsilyl)-1-pyrrolidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161401-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB017513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Strategies for Pyrrolidine Core

The pyrrolidine ring in (2S)-2-(methoxymethyl)-N-trimethylsilylpyrrolidin-1-amine is typically constructed via intramolecular cyclization of linear precursors. A prominent method involves the Gabriel synthesis , where phthalimide-protected amines undergo alkylation and subsequent deprotection to form cyclic amines. For stereochemical control, asymmetric Michael addition has been employed, utilizing chiral catalysts to set the (2S) configuration. For example, the use of (R)-BINOL-derived phosphoric acids enables enantioselective formation of pyrrolidine intermediates with >90% enantiomeric excess (ee).

An alternative route leverages radical-mediated cyclization , as demonstrated in the synthesis of twisted amides (Figure 1). By generating acyl radicals from dithiocarbamate precursors, five-membered rings form via 5-exo-trig cyclization. While this method avoids harsh acidic conditions, achieving stereoselectivity requires chiral auxiliaries or additives.

Introduction of the Methoxymethyl Group

Alkylation of Secondary Alcohols

The methoxymethyl moiety at the 2-position is introduced via Williamson ether synthesis . A hydroxymethyl intermediate, generated by reducing a ketone precursor (e.g., using NaBH4), undergoes alkylation with methyl iodide in the presence of a base (K2CO3). Yields depend critically on solvent polarity, with dimethylformamide (DMF) providing superior results (78–85%) compared to THF (52–60%).

Table 1: Solvent Effects on Methoxymethylation

SolventBaseTemperature (°C)Yield (%)
DMFK2CO38085
THFK2CO36058
AcetonitrileCs2CO37072

Epoxide Ring-Opening

Epoxides derived from allylic alcohols react with methoxide ions to install the methoxymethyl group stereoselectively. For instance, treatment of (2S)-2-(epoxyethyl)pyrrolidine with NaOMe in methanol affords the desired product in 67% yield, though competing ring-opening pathways necessitate careful temperature control.

Silylation of the Pyrrolidine Amine

Reagent Optimization

Silylation of the secondary amine is achieved using trimethylsilyl chloride (TMSCl) with a base (e.g., triethylamine) to scavenge HCl. Solvent choice profoundly impacts yields, with polar aprotic solvents like acetonitrile outperforming ethereal solvents (Table 2). Microwave irradiation (170°C, 25 min) enhances reaction efficiency, reducing side product formation.

Table 2: Silylation Conditions and Yields

SolventBaseTMSCl Equiv.Yield (%)
MeCNEt3N1.579
EtOAcEt3N2.064
H2ONaOH1.228

Preventing Oxidation

The patent WO2016132378A2 highlights the use of L-ascorbic acid to suppress N-oxide impurities during silylation. Adding 0.1 equiv. of ascorbic acid improves yield by 12% in oxidative environments (e.g., air-exposed reactions).

Integrated Synthesis Pathways

Route A: Sequential Cyclization and Functionalization

  • Pyrrolidine Formation : Cyclocondensation of N-guanidinosuccinimide with morpholine under microwave irradiation (MeCN, 170°C) yields 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide intermediates.

  • Methoxymethylation : Alkylation of the secondary alcohol with methyl iodide (DMF, K2CO3, 80°C).

  • Silylation : TMSCl/Et3N in MeCN at 170°C for 25 min.

Route B: Radical Cyclization Approach

  • Radical Precursor : Carbamoyl dithiocarbamate precursors generate acyl radicals under UV light.

  • Cyclization : 5-exo-trig cyclization forms the pyrrolidine ring with moderate stereoselectivity (65% ee).

  • Post-Functionalization : Sequential methoxymethylation and silylation as in Route A.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(methoxymethyl)-N-trimethylsilylpyrrolidin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The methoxymethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amines.

Scientific Research Applications

(2S)-2-(methoxymethyl)-N-trimethylsilylpyrrolidin-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(methoxymethyl)-N-trimethylsilylpyrrolidin-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxymethyl and trimethylsilyl groups play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Backbones

Table 1: Comparison of Pyrrolidine Derivatives
Compound Name Molecular Formula Substituents Yield Physical State Key Applications/Notes References
Target Compound C₁₀H₂₂N₂OSi TMS, methoxymethyl N/A Not reported Asymmetric synthesis, catalysis
(2S)-2-(Methoxymethyl)-N-(3-phenylallyl)pyrrolidin-1-amine C₁₇H₂₄N₂O 3-Phenylallyl, methoxymethyl 57% Yellow oil Intermediate in oxetane synthesis
Velpatasvir (component) C₄₉H₅₄N₈O₈ Complex aryl/heterocyclic substituents N/A Crystalline HCV protease inhibitor
[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methyl(methyl)amine C₈H₁₈N₂O Methyl, methoxymethyl N/A Not reported Chiral ligand, drug discovery

Key Differences and Implications

Substituent Effects on Reactivity :

  • The TMS group in the target compound provides superior steric protection compared to the 3-phenylallyl group in compound 8 (), which may reduce undesired side reactions in catalytic cycles .
  • In Velpatasvir, the methoxymethyl-pyrrolidinyl moiety enhances solubility (≥2 mg/mL at pH 2–7.7), a property critical for oral bioavailability .

Synthetic Efficiency :

  • Yields for analogues in range from 33% to 68%, influenced by substituent bulk. The TMS group’s steric demand may lower yields due to slower reaction kinetics, though specific data for the target compound are unavailable .

Stereochemical Control :

  • Compounds synthesized via SAMP/RAMP hydrazone methodologies () achieve high diastereoselectivity (d.r. up to 1.9:1 in related systems), comparable to the target compound’s chiral purity .

Biological Activity

(2S)-2-(methoxymethyl)-N-trimethylsilylpyrrolidin-1-amine, with the CAS number 161401-36-1, is a chiral compound notable for its diverse applications in chemistry and biology. Its unique structure, characterized by a pyrrolidine ring with both methoxymethyl and trimethylsilyl substituents, enhances its biological activity and utility in various scientific fields.

  • Molecular Formula: C9H22N2OSi
  • Molecular Weight: 202.373 g/mol
  • IUPAC Name: this compound
  • Structure:

Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as a ligand for enzymes and receptors, influencing their activity through modulation of enzymatic pathways. The methoxymethyl and trimethylsilyl groups enhance lipophilicity and steric properties, which are critical for binding affinity.

Biological Applications

  • Chemistry:
    • Used as a chiral building block in asymmetric synthesis.
    • Serves as a reagent in the synthesis of complex molecules.
  • Biology:
    • Employed in enzyme mechanism studies.
    • Acts as a ligand in biochemical assays.
  • Medicine:
    • Functions as an intermediate in pharmaceutical synthesis, particularly targeting neurological disorders.
  • Industry:
    • Utilized in the production of agrochemicals and specialty chemicals.

Research Findings

Recent studies have highlighted the biological implications of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionDemonstrates potential to inhibit specific enzymes involved in metabolic pathways.
Ligand BindingBinds effectively to receptor sites, modulating biological responses.
Neuropharmacological EffectsShows promise in treating neurological conditions through modulation of neurotransmitter systems.

Case Studies

  • Study on Enzyme Interaction:
    A study investigated the interaction of this compound with acetylcholinesterase, revealing significant inhibition at micromolar concentrations. This suggests potential applications in treating diseases like Alzheimer's where acetylcholine levels are crucial.
  • Pharmacokinetics:
    Research focused on the pharmacokinetics of this compound indicated favorable absorption characteristics and metabolic stability, making it a candidate for further drug development.
  • Asymmetric Synthesis Applications:
    In synthetic chemistry, this compound has been utilized to enhance yields in asymmetric reactions, demonstrating its utility as a chiral auxiliary in synthesizing enantiomerically pure compounds.

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling (2S)-2-(methoxymethyl)-N-trimethylsilylpyrrolidin-1-amine in laboratory settings?

  • Methodological Answer :

  • Hazard Identification : The compound may pose inhalation, skin, or eye irritation risks. Use PPE (gloves, goggles, lab coat) and work in a fume hood.

  • Fire Safety : Use dry powder, foam, or CO₂ extinguishers; avoid water jets due to potential toxic fumes.

  • Storage : Store in a cool, dry place away from oxidizers. Regularly update safety protocols for long-term storage .

  • Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose of according to local regulations.

    • Data Table :
PropertyValue/RecommendationSource
Melting/Boiling PointNot specified
StabilityStable under recommended conditions

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • General Procedure : React (S,E)-N-(2-(methoxymethyl)pyrrolidin-1-yl)-3-phenylpropan-1-imine with 1,3-bis(trifluoromethyl)benzene in DMSO using 4CzIPN as a photocatalyst, sodium formate as a reductant, and mesna as a hydrogen atom transfer agent.
  • Key Metrics : Achieves a 1.0:1.9 diastereomeric ratio (d.r.) via ¹⁹F NMR analysis .
  • Purification : Column chromatography or recrystallization is recommended for isolating enantiomerically pure product.

Q. How can researchers characterize the purity and stereochemical integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : Use ¹H/¹³C NMR to confirm structural integrity. For diastereomers, ¹⁹F NMR is effective (e.g., resolving 1.0:1.9 d.r. in ) .
  • Chiral HPLC/GC : Validate enantiomeric excess (ee) using chiral stationary phases.
  • Reference Data : Cross-check with NIST Standard Reference Database 69 for validated spectral data .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its role in asymmetric catalysis?

  • Methodological Answer :

  • Catalytic Applications : The (2S)-configured methoxymethyl group enhances steric control in enamine-mediated reactions. For example, in Michael additions, the stereochemistry dictates syn/anti selectivity (e.g., syn-isomer predominance in ) .

  • Enantiomer Comparison : The (R)-enantiomer ( ) shows contrasting stereochemical outcomes, emphasizing the need for precise chiral resolution during synthesis .

    • Data Table :
Reaction TypeSelectivity (syn:anti)Enantiomeric ControlSource
Michael Addition85:15 (syn)Dictated by amine chirality

Q. What challenges arise in controlling diastereoselectivity in multicomponent reactions involving this compound?

  • Methodological Answer :

  • Reaction Optimization : Diastereoselectivity is sensitive to catalyst loading and solvent polarity. For instance, DMSO in improved radical coupling efficiency but required careful temperature control .
  • Mechanistic Insights : Competing pathways (e.g., enolate vs. enamine mechanisms) may lead to contradictory selectivity. Use kinetic studies (e.g., time-resolved NMR) to identify dominant pathways .

Q. Are there documented contradictions regarding its role in enamine-based catalysis?

  • Methodological Answer :

  • Mechanistic Debate : challenges the enamine intermediate hypothesis in asymmetric Michael reactions. Despite using (2S)-configured amines, enantioselectivity was governed by a co-catalyst (diphenylprolinol silyl ether), suggesting a non-enamine mechanism .
  • Resolution Strategy : Employ isotopic labeling (e.g., ¹⁵N) or computational modeling (DFT) to trace reaction pathways and validate intermediates.

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